1-(5-chloro-2-methoxyphenyl)-3-methyl-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
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Overview
Description
1-(5-Chloro-2-methoxyphenyl)-3-methyl-6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a complex organic compound with a unique structure that includes a chlorinated methoxyphenyl group, a methyl group, and a phenyl group attached to a tetrahydroindazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methoxyphenyl)-3-methyl-6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may start with the chlorination and methoxylation of a benzene derivative, followed by the formation of the indazole ring through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)-3-methyl-6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-3-methyl-6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a precursor for bioactive compounds.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-methyl-6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-methoxyphenyl)-3-{6-[2-(dimethylamino)-1-methylethoxy]pyrazin-2-yl}urea: This compound shares the chlorinated methoxyphenyl group but differs in its overall structure and functional groups.
N-(5-Chloro-2-hydroxy-phenyl)-acetamide: Another similar compound with a chlorinated phenyl group, but with different functional groups and applications.
Uniqueness
1-(5-Chloro-2-methoxyphenyl)-3-methyl-6-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one is unique due to its specific combination of functional groups and its tetrahydroindazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C21H19ClN2O2 |
---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C21H19ClN2O2/c1-13-21-18(10-15(11-19(21)25)14-6-4-3-5-7-14)24(23-13)17-12-16(22)8-9-20(17)26-2/h3-9,12,15H,10-11H2,1-2H3 |
InChI Key |
MXAYUGPVBMYVDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=O)CC(C2)C3=CC=CC=C3)C4=C(C=CC(=C4)Cl)OC |
Origin of Product |
United States |
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